2,4-Diaminophenoxyethanol

Catalog No.
S593756
CAS No.
70643-19-5
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diaminophenoxyethanol

CAS Number

70643-19-5

Product Name

2,4-Diaminophenoxyethanol

IUPAC Name

2-(2,4-diaminophenoxy)ethanol

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,9-10H2

InChI Key

WCPGNFONICRLCL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)N)OCCO

Synonyms

2,4-diaminophenoxyethanol, 2-(2',4'-diaminophenoxy)ethanol, 2-(2',4'-diaminophenoxy)ethanol dihydrochloride, 2-(2',4'-diaminophenoxy)ethanol sulfate, 2-(2',4'-diaminophenoxy)ethanol sulfate (1:1)

Canonical SMILES

C1=CC(=C(C=C1N)N)OCCO

2,4-Diaminophenoxyethanol (CAS 70643-19-5), predominantly procured in its highly soluble dihydrochloride or sulfate salt forms, is a specialized aromatic amine utilized as a secondary intermediate (coupler) in oxidative dye systems. Unlike primary dye precursors that auto-oxidize, this compound remains stable until reacted with a developer and a primary intermediate, forming large, fade-resistant chromophores trapped within the target substrate matrix. Its high aqueous solubility, low partition coefficient, and predictable coupling kinetics make it a critical raw material for formulating intense, long-lasting blue, black, and red shades in both commercial cosmetics and advanced material dyeing applications [1].

Substituting 2,4-Diaminophenoxyethanol with generic aromatic couplers, such as m-phenylenediamine or resorcinol, fundamentally alters the resulting chromophore's absorption spectrum and the formulation's physical stability. While resorcinol is a common and cheaper coupler, it primarily yields yellow-to-brown complexes and cannot achieve the deep blue-black hues required for high-coverage dark dyes. Furthermore, m-phenylenediamine carries a significantly higher sensitization risk and stricter regulatory limitations. Attempting to match the color depth of 2,4-Diaminophenoxyethanol by simply increasing the concentration of primary intermediates (like p-phenylenediamine) leads to excessive oxidative stress on the substrate, increased toxicity profiles, and poor wash fastness due to incomplete polymerization [1].

Aqueous Solubility and Formulation Processability

The dihydrochloride salt of 2,4-Diaminophenoxyethanol exhibits exceptional solubility in water, reaching 425 g/L at 20 °C, which is significantly higher than many traditional free-base aromatic amines that require organic solvents or high alkalinity to dissolve. This high solubility allows for the creation of concentrated, ammonia-free aqueous dye precursors without the risk of low-temperature precipitation [1].

Evidence DimensionAqueous Solubility (20 °C)
Target Compound Data425 ± 7 g/L (Dihydrochloride salt)
Comparator Or BaselineStandard free-base aromatic couplers (<50 g/L typical)
Quantified Difference>8x higher aqueous solubility
ConditionsPurified water at 20 °C ± 0.5 °C (EEC method A6)

Enables the formulation of highly concentrated, solvent-free, and ammonia-free liquid dye systems with excellent shelf stability.

Dermal Penetration and Regulatory Compliance

Regulatory compliance is a primary driver in dye procurement. 2,4-Diaminophenoxyethanol demonstrates an extremely low percutaneous absorption rate. When applied as a 2.0% solution, the dermal delivery through human dermatomed skin is restricted to just 1.74 µg/cm² (0.41% of the applied dose). This low penetration profile allows it to be safely approved for on-head concentrations up to 2.0%, whereas alternatives like m-phenylenediamine face severe restrictions or outright bans in major markets [1].

Evidence DimensionDermal Penetration / Absorption
Target Compound Data1.74 µg/cm² (0.41% of applied dose at 2.0% concentration)
Comparator Or BaselineHigh-penetration aromatic amines (often >5% absorption)
Quantified Difference>10x reduction in systemic exposure risk
ConditionsHuman dermatomed skin, in vitro percutaneous absorption assay

Ensures that high-performance dark dye formulations remain strictly compliant with international cosmetic safety regulations.

Pre-Coupling Aqueous Stability

In industrial two-part dye manufacturing, the stability of the precursor phase is critical. 2,4-Diaminophenoxyethanol HCl demonstrates robust stability in aqueous solutions, remaining fully stable for over 6 hours at room temperature and up to 9 days at 4 °C when protected from light. This contrasts with highly reactive phenolic couplers that can undergo premature auto-oxidation, leading to batch discoloration and reduced coupling efficiency during final application [1].

Evidence DimensionPre-coupling Aqueous Stability
Target Compound DataStable >9 days at 4 °C; >6 hours at room temperature
Comparator Or BaselineReactive phenolic couplers (prone to rapid auto-oxidation in water)
Quantified DifferenceNegligible degradation in target vs. progressive darkening in baseline
Conditions0.1 to 200 mg/mL aqueous solution, inert gas atmosphere, protected from light

Prevents premature degradation and batch rejection in the manufacturing and storage of liquid dye precursors.

Chromophore Depth and Covering Strength

When reacted with primary intermediates such as p-aminophenol or pyrrolidine derivatives, 2,4-Diaminophenoxyethanol acts as a critical color modifier to produce intense blue-black and neutral black shades. Formulations utilizing this coupler achieve superior covering strength on unbleached or gray substrates compared to traditional PPD-only systems, allowing formulators to achieve deep hues without relying on harsh, highly sensitizing base concentrations [1].

Evidence DimensionChromophore Shade Generation
Target Compound DataDeep blue-black and neutral black complexes
Comparator Or BaselineResorcinol (yields yellow/brown) or PPD-only (lower covering strength)
Quantified DifferenceGeneration of highly negative b* (blue) color values
ConditionsOxidative coupling with primary intermediates in aqueous emulsion

Essential for manufacturing premium dark shades that provide maximum coverage with reduced primary intermediate loading.

Ammonia-Free Permanent Dye Formulations

Because of its high aqueous solubility (425 g/L) and efficient coupling kinetics at lower pH levels, 2,4-Diaminophenoxyethanol is a highly effective choice for formulating modern, ammonia-free permanent colorants. It allows manufacturers to replace harsh alkalizing agents while still achieving deep pigment penetration and polymerization within the substrate[1].

High-Coverage Blue-Black and Dark Shade Manufacturing

In the production of dark industrial and cosmetic dyes, this compound is specifically selected over resorcinol or m-aminophenol to generate intense blue-black chromophores. Its specific reaction with p-phenylenediamine or pyrrolidine bases ensures maximum covering strength on resistant or unbleached fibers[2].

Controlled Oxidative Polymerization Research

In chemoinformatics and materials science, 2,4-Diaminophenoxyethanol serves as a highly stable, water-soluble model monomer for studying oxidative coupling reactions. Its predictable stability profile (>9 days at 4 °C) makes it an excellent baseline for evaluating the kinetics of new oxidizing agents or novel primary intermediates in the synthesis of complex polyaniline-like chromophores [3].

XLogP3

-0.1

UNII

8DI56TBP4B

Related CAS

66422-95-5 (di-hydrochloride)
70643-20-8 (sulfate[1:1])

Other CAS

70643-19-5

Wikipedia

2-(2,4-diaminophenoxy)ethanol

Dates

Last modified: 08-15-2023

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